molecular formula C12H26 B3059404 5-Propylnonane CAS No. 998-35-6

5-Propylnonane

Cat. No.: B3059404
CAS No.: 998-35-6
M. Wt: 170.33 g/mol
InChI Key: ISHSSTRAYNPQFX-UHFFFAOYSA-N
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Description

5-Propylnonane is an organic compound with the molecular formula C₁₂H₂₆ It is a branched alkane, specifically a derivative of nonane with a propyl group attached to the fifth carbon atom

Scientific Research Applications

5-Propylnonane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to enhance the solubility of hydrophobic drugs.

    Industry: Utilized as a fuel additive to improve the performance of gasoline and diesel fuels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylnonane typically involves the Grignard reaction . This method includes the reaction of a Grignard reagent with a suitable carbonyl compound, followed by reduction. For instance, the reaction of hexylmagnesium chloride with 4-methyl-2-pentanone can yield the desired alcohol, which is then dehydrated to form an olefin. The final step involves hydrogenation of the olefin using catalysts such as Pd-C (palladium on carbon) to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Raney-nickel or HNaY zeolite as catalysts in the hydrogenation step is common in industrial settings due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Propylnonane, like other alkanes, primarily undergoes substitution reactions . These reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down larger molecules into smaller ones, often in the presence of a catalyst.

Common Reagents and Conditions

    Halogenation: Requires halogens (Cl₂, Br₂) and UV light.

    Combustion: Requires oxygen (O₂) and an ignition source.

    Cracking: Often performed at high temperatures with catalysts such as zeolites.

Major Products Formed

    Halogenation: Produces haloalkanes (e.g., 5-chlorononane).

    Combustion: Produces carbon dioxide (CO₂) and water (H₂O).

    Cracking: Produces smaller alkanes and alkenes.

Mechanism of Action

The mechanism of action of 5-Propylnonane in various applications is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In industrial applications, its role as a fuel additive involves improving the combustion efficiency and reducing engine knocking.

Comparison with Similar Compounds

Similar Compounds

    Nonane: A straight-chain alkane with the formula C₉H₂₀.

    2-Methylpentane: A branched alkane with the formula C₆H₁₄.

    3-Ethyloctane: A branched alkane with the formula C₁₀H₂₂.

Uniqueness

5-Propylnonane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its boiling point and melting point may differ from those of its straight-chain and differently branched isomers. This uniqueness makes it valuable in studies of structure-property relationships in hydrocarbons .

Properties

IUPAC Name

5-propylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-4-7-10-12(9-6-3)11-8-5-2/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHSSTRAYNPQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335166
Record name 5-Propylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

998-35-6
Record name 5-Propylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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